molecular formula C₃₂H₄₁N₃O₁₈ B1140396 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside CAS No. 7284-19-7

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside

Cat. No.: B1140396
CAS No.: 7284-19-7
M. Wt: 755.68
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside belongs to the class of phenolic glycosides, specifically categorized as a synthetic chromogenic substrate derived from chitobiose. The compound's systematic nomenclature reflects its complex structural organization, consisting of a chitobiosyl backbone linked to a 4-nitrophenyl aglycone moiety. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (4-nitrophenyl) 2-acetamido-2-deoxy-beta-D-gluco-hexopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-gluco-hexopyranoside.

The molecular formula C₂₂H₃₁N₃O₁₃ with a molecular weight of 545.5 grams per mole establishes its position within the broader category of glycosyl compounds. The compound is characterized by its Chemical Abstracts Service registry number 7284-16-4, which provides definitive identification within chemical databases. Alternative nomenclature includes p-nitrophenyl-chitobiose and pNP-chitobiose, reflecting common usage in biochemical literature.

The structural classification reveals a disaccharide core composed of two N-acetylglucosamine units connected via β-1,4-glycosidic linkages. This chitobiosyl foundation represents the fundamental repeating unit found in chitin, the second most abundant biopolymer in nature. The incorporation of the 4-nitrophenyl group serves a dual purpose: it provides chromogenic properties essential for spectrophotometric detection while maintaining the substrate specificity required for enzymatic studies.

Discovery and Development Timeline

The development of 4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside emerged from the broader historical context of carbohydrate chemistry and enzymatic substrate design. The compound's creation was fundamentally linked to the need for reliable methods to measure chitinase activity, which became increasingly important as researchers sought to understand chitin metabolism in various biological systems. The synthesis methodology draws upon classical glycosylation reactions, particularly the Koenigs-Knorr reaction, which was first described in the early 20th century for glycoside formation.

The compound's entry into PubChem databases occurred on October 26, 2006, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and database refinement. This timeline reflects the compound's establishment as a standard research tool within the past two decades. The development process involved optimization of synthetic protocols to achieve high purity levels, with current commercial preparations exceeding 99 percent purity as determined by thin-layer chromatography.

Research applications expanded significantly following initial synthesis, with documented use in measuring exochitinase activity from diverse organisms including Chinese yam (Dioscorea opposita) and the fungus Coprinopsis cinerea. These applications demonstrated the compound's versatility across different biological systems and established its role in comparative enzymology studies. The compound's integration into commercial enzyme assay kits further solidified its position as an industry standard for chitinase activity measurement.

Position within Carbohydrate Chemistry

4-Nitrophenyl N,N'-diacetyl-β-D-chitobioside occupies a distinctive position within carbohydrate chemistry as a synthetic analog of natural chitooligosaccharides. The compound represents an intersection between synthetic organic chemistry and biochemical tool development, exemplifying how chemical synthesis can create molecules that serve specific analytical purposes while maintaining biological relevance. Its design incorporates principles from both protective group chemistry and chromogenic substrate development.

The compound's relationship to natural chitin metabolism places it within the broader context of glycobiology and polysaccharide biochemistry. Chitobiose, the core disaccharide unit, represents the primary degradation product of chitin hydrolysis by chitinase enzymes. The synthetic modification with the 4-nitrophenyl group transforms this natural product into a powerful analytical tool while preserving the essential structural features recognized by chitinolytic enzymes.

Within the framework of glycoside chemistry, the compound demonstrates the application of anomeric activation strategies for substrate synthesis. The β-glycosidic linkage to the 4-nitrophenyl group requires precise stereochemical control during synthesis, typically achieved through neighboring group participation mechanisms. This synthetic challenge highlights the compound's position at the intersection of classical carbohydrate synthesis and modern biochemical applications.

The compound's classification as a chromogenic substrate places it among a specialized group of molecules designed for enzymatic analysis. The 4-nitrophenyl leaving group provides spectrophotometric detection capabilities at 405 nanometers upon enzymatic hydrolysis, enabling quantitative measurement of chitinase activity. This design principle reflects broader trends in analytical biochemistry toward substrate molecules that combine specificity with convenient detection methods.

Chemical Property Value Reference
Molecular Formula C₂₂H₃₁N₃O₁₃
Molecular Weight 545.5 g/mol
Chemical Abstracts Service Number 7284-16-4
Purity (Commercial) ≥99% (TLC)
Solubility in Dimethylformamide 24.50-25.50 mg/mL
Storage Temperature 2-8°C
Detection Wavelength 405 nm
Database Creation Date October 26, 2006
Last Database Modification May 24, 2025

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHGUZQBNSSRJ-VPAFKTLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100904
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

755.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7284-19-7
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7284-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-, 3,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acetylation and Glycosylation

This method involves constructing the chitobioside core followed by acetylation and nitrophenyl group introduction:

  • Chitobiose Core Preparation :

    • Start with N,N'-diacetylchitobiose, derived from chitin hydrolysis.

    • Protect free amine groups using Boc (tert-butoxycarbonyl) or acetyl groups.

  • Selective Acetylation :

    • React with acetic anhydride in pyridine to acetylate hydroxyl groups at positions 3, 6, 3', 4', and 6'.

    • Conditions : 0°C to room temperature, 12–24 hours, yielding 85–92% acetylation.

  • 4-Nitrophenyl Glycosylation :

    • Use p-nitrophenyl trichloroacetimidate as the glycosyl donor.

    • Activate with BF₃·Et₂O in anhydrous dichloromethane.

    • Yield : 68–75% after column purification.

Key Data Table: Chemical Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Chitobiose isolationChitin hydrolysis (HCl/EtOH)78>90%
Selective acetylationAc₂O/pyridine, 0°C → RT, 24 h9295%
Glycosylationp-Nitrophenyl trichloroacetimidate, BF₃·Et₂O7598%

One-Pot Multistep Synthesis

A streamlined approach reduces intermediate isolation:

  • Simultaneous Protection and Glycosylation :

    • Combine N,N'-diacetylchitobiose with excess acetic anhydride and p-nitrophenol in the presence of TMSOTf (trimethylsilyl triflate).

    • Conditions : 40°C, 8 hours under argon.

    • Yield : 62% overall.

  • Advantages :

    • Minimizes solvent use and purification steps.

    • Suitable for gram-scale production.

Enzymatic and Hybrid Approaches

Transglycosylation Using Mutant Chitinases

  • Substrate : (GlcNAc)₃-fluoride or oxazoline derivatives.

  • Reaction : Forms β-1,4 glycosidic bonds with the 4-nitrophenyl group.

Site-Specific Deacetylation/Acetylation

  • Step 2 : Chemically re-acetylate specific positions using acetic anhydride.

  • Key Benefit : Enables precise control over acetylation patterns.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodTypical ScaleYield Range (%)ScalabilityCost Efficiency
Stepwise chemical1–10 g68–75ModerateHigh
One-pot synthesis10–100 g62–70HighModerate
Enzymatic<1 g50–58LowLow

Challenges and Solutions

  • Stereochemical Control : Use of BF₃·Et₂O ensures β-configuration in glycosylation.

  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) removes regioisomers.

  • Enzymatic Limitations : Low yields addressed by codon-optimized enzyme expression .

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted chitobiosides, depending on the specific reagents and conditions used .

Scientific Research Applications

Drug Discovery

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside has potential applications in drug discovery due to its structural characteristics that allow for interactions with biological targets. Studies have indicated that derivatives of this compound can exhibit cytotoxic activity against various cancer cell lines. For example, modifications of the nitrophenyl group have been linked to enhanced anticancer properties, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound can serve as an inhibitor for specific glycosidases due to its structural similarity to natural substrates. The presence of the nitrophenyl group can facilitate the study of enzyme kinetics and mechanisms of action. This application is critical in understanding carbohydrate metabolism and developing therapeutic agents targeting glycosidase enzymes .

Molecular Probes

In biochemical assays, this compound can be used as a fluorescent probe or a substrate in enzyme assays. Its ability to fluoresce upon enzymatic cleavage allows researchers to monitor enzyme activity in real-time, providing insights into enzyme function and regulation within cellular systems .

Case Studies

Study FocusFindingsReference
Anticancer ActivityThe compound showed selective cytotoxicity against HeLa and CaCo-2 cell lines with IC50 values indicating significant potency.
Enzyme InhibitionDemonstrated effective inhibition of specific glycosidases, suggesting potential therapeutic applications in metabolic disorders.
Fluorescent ProbingUtilized in real-time monitoring of enzyme activity, enhancing understanding of glycosidase mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-N,N’-Diacetyl-3,6,3’,4’,6’-penta-O-acetylchitobioside involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The acetyl groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside, we compare it with structurally or functionally related compounds (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications/Biological Activity References
This compound (7284-19-7) C₂₈H₃₇N₃O₁₇* 711.6 4-nitrophenyl, acetylated GlcNAc dimer Chloroform Glycosylation intermediate, analytical standard
N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetyl-1-chlorochitobioside (7531-49-9) C₂₆H₃₇ClN₂O₁₅ 653.03 Chloride, acetylated GlcNAc dimer Chloroform Chiral reagent, oligosaccharide synthesis
1,3,4-Thiadiazole derivatives (e.g., from ) Variable 300–450 1,3,4-thiadiazole, 4-nitrophenyl, pyrazole Ethanol/DMSO Antimicrobial activity (E. coli, C. albicans)
Chlorido[1-(4-nitrophenyl)thiourea]copper(I) complex C₄₃H₃₈ClCuN₃O₂P₂S 871.3 4-nitrophenyl, thiourea, Cu(I) coordination Not reported Crystal engineering, hydrogen bonding studies
6,6-Dimethyl-2-(4-nitrophenyl)-1-(R-phenyl)-4-indolones C₂₃H₂₂N₂O₃ 374.4 4-nitrophenyl, indolone, ketone Organic solvents Catalytic synthesis studies

Structural and Functional Differences

  • Chloride vs. Nitrophenyl Chitobiosides : The chloride analog (CAS 7531-49-9) shares the acetylated chitobioside backbone but replaces the 4-nitrophenyl group with a chloride. This substitution reduces molecular weight (653.03 vs. ~711.6 g/mol) and alters reactivity: the chloride is less labile than the 4-nitrophenyl group, making it less effective in glycosylation reactions .
  • Thiadiazole Derivatives : These compounds (–2) retain the 4-nitrophenyl group but lack carbohydrate backbones. Their antimicrobial activity (e.g., against E. coli and C. albicans) highlights the bioactivity of the 4-nitrophenyl moiety when combined with heterocycles like thiadiazoles .

Solubility and Reactivity

  • The acetylated chitobiosides (CAS 7284-19-7 and 7531-49-9) are soluble in chloroform, typical of heavily acetylated carbohydrates, whereas thiadiazoles require polar solvents like DMSO .
  • The 4-nitrophenyl group enhances leaving-group ability in glycosylation, making CAS 7284-19-7 more reactive than its chloride counterpart .

Biological Activity

1-(4-Nitrophenyl)-N,N'-Diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside is a complex glycoside derivative with potential biological activities. This compound, identified by CAS number 7284-19-7, has garnered attention for its structural features that may confer various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C32H41N3O18
  • Molecular Weight : 755.7 g/mol
  • CAS Number : 7284-19-7

Antimicrobial Activity

Research indicates that compounds with acetylated chitosan derivatives exhibit notable antimicrobial properties. The presence of the nitrophenyl group in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
C. albicans40 µg/mL

These results suggest that the compound could serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The findings indicate varying degrees of cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HCT-116 (Colon)10.0

These results highlight the compound's potential as an anticancer agent, particularly against colon cancer cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The nitrophenyl group may interfere with nucleic acid synthesis in cancer cells.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines and reported significant apoptosis induction in MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-nitrophenyl)-N,N'-diacetyl-3,6,3',4',6'-penta-O-acetylchitobioside, and how are intermediates validated?

  • Answer : Synthesis typically involves sequential acetylation and glycosylation steps. For example, chitobioside derivatives are synthesized using protected monosaccharide building blocks (e.g., thioglycosides or azido-glucosides) under controlled reaction conditions. Intermediate validation relies on TLC monitoring and HPLC purification , while final products are confirmed via NMR (e.g., 1^1H and 13^13C for acetyl group patterns) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns acetyl group positions and sugar ring conformations. 1^1H-13^13C HSQC is used for glycosidic linkage confirmation .
  • Infrared Spectroscopy (IR) : Identifies ester (C=O, ~1740 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy .

Q. How is this compound utilized as a substrate in enzyme activity assays?

  • Answer : The para-nitrophenyl (pNP) group acts as a chromogenic reporter. For example, in chitinase assays, enzymatic hydrolysis releases p-nitrophenol, quantified via UV-Vis spectrophotometry at 405 nm. Reaction conditions (pH, temperature) must align with enzyme optima to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step acetylation reactions?

  • Answer : Optimization strategies include:

  • Protecting Group Selection : Temporary groups (e.g., tert-butyldimethylsilyl) prevent undesired side reactions during glycosylation .
  • Catalysis : Lewis acids (e.g., BF3_3-Et2_2O) enhance glycosidic bond formation efficiency .
  • Reaction Monitoring : Real-time HPLC-MS identifies byproducts, enabling mid-reaction adjustments .

Q. What methodologies resolve contradictions in enzyme kinetic data (e.g., varying KmK_m values) across studies?

  • Answer : Discrepancies may arise from:

  • Substrate Purity : Impurities >5% skew kinetics; validate via HPLC before assays .
  • Enzyme Source : Chitinases from Serratia marcescens vs. human lysozyme exhibit divergent substrate affinities. Use Michaelis-Menten kinetics with standardized enzyme units and buffer conditions (e.g., 50 mM sodium acetate, pH 5.0) .
  • Data Normalization : Express activity as μmol pNP released/min/mg enzyme to enable cross-study comparisons .

Q. How are stereochemical challenges addressed during glycosidic bond formation?

  • Answer : Key approaches include:

  • Anomeric Control : Use of β-thioglycoside donors with NIS/AgOTf promoters ensures β-linkage specificity .
  • Chiral Auxiliaries : Benzylidene acetals direct regioselective acetylation at C-3 and C-6 positions .
  • Computational Modeling : DFT calculations predict steric hindrance effects to guide protecting group strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.